molecular formula C11H18O4 B125878 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid CAS No. 144569-86-8

2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid

Cat. No. B125878
M. Wt: 214.26 g/mol
InChI Key: WSIZPDOYJBUYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid, also known as CEOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEOPA is a cyclic derivative of ethyl pyruvate, which is a well-known compound used in the food and pharmaceutical industries.

Scientific Research Applications

2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been studied for its potential use as a radioprotective agent in cancer therapy.
In agriculture, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have insecticidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In materials science, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been studied for its potential use as a precursor for the synthesis of novel materials with unique properties.

Mechanism Of Action

The mechanism of action of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the activation of antioxidant enzymes, and the inhibition of cyclooxygenase-2 activity. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been shown to have a protective effect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is its ease of synthesis and purification, which makes it a readily available compound for laboratory experiments. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is also relatively stable under normal laboratory conditions, which makes it a reliable compound for experiments. However, one of the limitations of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. One area of interest is the development of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid-based drugs for the treatment of inflammatory diseases and neurodegenerative disorders. Another area of interest is the development of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid-based pesticides for use in agriculture. Additionally, there is potential for the use of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid as a precursor for the synthesis of novel materials with unique properties. Further research is needed to fully understand the mechanism of action of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid and to explore its potential applications in various fields.

Synthesis Methods

2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid can be synthesized through a multistep process involving the reaction of ethyl pyruvate with cyclohexylamine and ethyl chloroformate. The resulting product is then subjected to acid hydrolysis, which yields 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. The synthesis method has been optimized to obtain high yields of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid with minimal impurities.

properties

CAS RN

144569-86-8

Product Name

2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-cyclohexyl-3-ethoxy-3-oxopropanoic acid

InChI

InChI=1S/C11H18O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13)

InChI Key

WSIZPDOYJBUYBA-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1CCCCC1)C(=O)O

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)O

synonyms

2-CYCLOHEXYL-MALONIC ACID MONOETHYL ESTER

Origin of Product

United States

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